Ethyl 2-dibutoxyphosphorylacetate
Description
Ethyl 2-(diethoxyphosphoryl)acetate (CAS 867-13-0), with the molecular formula C₈H₁₇O₅P, is a phosphorylated ester widely used in organic synthesis. It serves as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, enabling the stereoselective formation of α,β-unsaturated carbonyl compounds . Its structure features a phosphonate group attached to the acetate backbone, with ethoxy substituents on the phosphorus atom. Physical properties include a molecular weight of 224.19 g/mol and specific solubility characteristics in polar aprotic solvents like tetrahydrofuran (THF) .
Synthesis methods for this compound involve reactions under controlled temperatures (0–10°C) using sodium hydride as a base, yielding high-purity products validated via NMR and mass spectrometry .
Properties
CAS No. |
5362-85-6 |
|---|---|
Molecular Formula |
C12H25O5P |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
ethyl 2-dibutoxyphosphorylacetate |
InChI |
InChI=1S/C12H25O5P/c1-4-7-9-16-18(14,17-10-8-5-2)11-12(13)15-6-3/h4-11H2,1-3H3 |
InChI Key |
YMKQYAAHRONVBR-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(CC(=O)OCC)OCCCC |
Canonical SMILES |
CCCCOP(=O)(CC(=O)OCC)OCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(Diethoxyphosphoryl)acetate vs. Ethyl Palmitate
Ethyl palmitate (CAS 628-97-7), a fatty acid ester, shares the ester functional group but lacks the phosphoryl moiety. While ethyl palmitate is primarily studied for its role as a pheromone in insect communication (e.g., Bombus terrestris), Ethyl 2-(diethoxyphosphoryl)acetate is utilized in synthetic chemistry for C=C bond formation (Table 1) .

| Property | Ethyl 2-(Diethoxyphosphoryl)acetate | Ethyl Palmitate |
|---|---|---|
| Functional Groups | Phosphoryl, ester | Ester |
| Molecular Weight (g/mol) | 224.19 | 284.48 |
| Primary Application | HWE reaction, organic synthesis | Insect pheromone |
| Biological Relevance | Minimal | High (olfactory responses) |
| Synthesis Complexity | Moderate (multi-step) | Simple (esterification) |
Ethyl 2-(Diethoxyphosphoryl)acetate vs. Benzilic Acid
Benzilic acid (CAS 76-93-7, C₁₄H₁₂O₃) is a hydroxy-substituted acetic acid derivative with two phenyl groups. Unlike Ethyl 2-(diethoxyphosphoryl)acetate, it lacks phosphorus and is used in pharmaceuticals and as a precursor for glycolic acid derivatives .
| Property | Ethyl 2-(Diethoxyphosphoryl)acetate | Benzilic Acid |
|---|---|---|
| Phosphorus Content | Yes | No |
| Key Functional Groups | Phosphoryl, ester | Hydroxy, carboxylic acid |
| Molecular Formula | C₈H₁₇O₅P | C₁₄H₁₂O₃ |
| Applications | Organic synthesis, catalysis | Drug synthesis, chelating agents |
| Solubility | Polar aprotic solvents | Water (moderate), ethanol |
Comparison with Other Phosphorylated Esters
While direct evidence for dibutoxy analogs is lacking, Ethyl 2-(diethoxyphosphoryl)acetate can be contrasted with hypothetical dibutoxy variants. Such modifications could also impact solubility, favoring non-polar solvents.
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